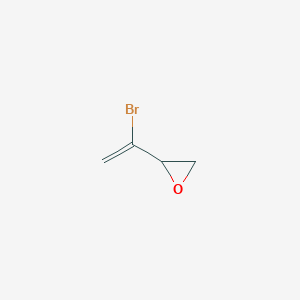
2-(2-Methoxyethoxy)ethanol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)ethanol;propanoic acid is a compound that combines the properties of both 2-(2-Methoxyethoxy)ethanol and propanoic acid. This compound is known for its unique chemical structure and properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethanol;propanoic acid typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-(2-Methoxyethoxy)ethanol and propanoic acid, are mixed in specific ratios and subjected to high temperatures and pressures in the presence of a suitable catalyst. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethoxy)ethanol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)ethanol;propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethoxy)ethanol;propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Known for its use as a solvent and in the synthesis of other compounds.
Propanoic acid: Commonly used as a preservative and in the production of various chemicals.
Uniqueness
2-(2-Methoxyethoxy)ethanol;propanoic acid is unique due to its combined properties of both 2-(2-Methoxyethoxy)ethanol and propanoic acid. This combination allows it to be used in applications where the individual components may not be as effective.
Propriétés
Numéro CAS |
5387-64-4 |
|---|---|
Formule moléculaire |
C8H18O5 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)ethanol;propanoic acid |
InChI |
InChI=1S/C5H12O3.C3H6O2/c1-7-4-5-8-3-2-6;1-2-3(4)5/h6H,2-5H2,1H3;2H2,1H3,(H,4,5) |
Clé InChI |
BQFKBFVHXDIQAA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.COCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


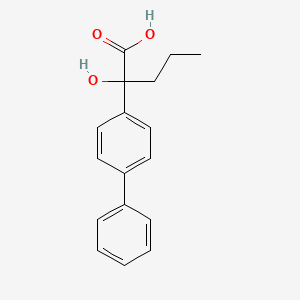


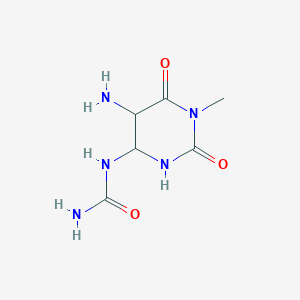

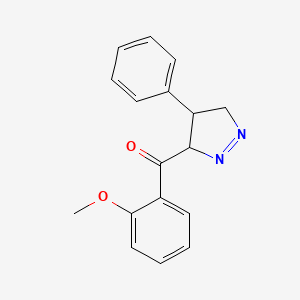

![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)
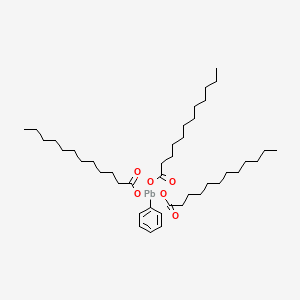
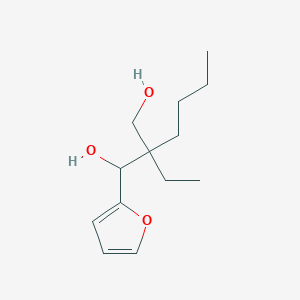
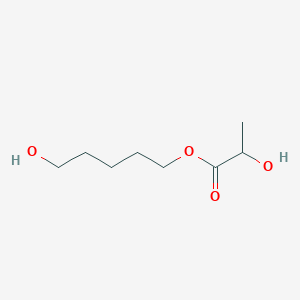
![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
